Cas no 208465-72-9 (Methyl 2-(chloromethyl)oxazole-4-carboxylate)
Methyl 2-(chloromethyl)oxazole-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(chloromethyl)oxazole-4-carboxylate
- 4-Oxazolecarboxylicacid, 2-(chloromethyl)-, methyl ester
- Methyl (2-chloromethyl)oxazole-4-carboxylate
- Methyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
- METHYL 2-CHLOROMETHYL-4-OXAZOLECARBOXYLATE
- W-206566
- 2-chloromethyl-oxazole-4-carboxylic acid methyl ester
- AKOS005255693
- CMUKPCIZFMTLKD-UHFFFAOYSA-N
- 2-(chloromethyl)-5-methyloxazole-4-carboxylate
- A4533
- SCHEMBL393999
- EN300-245236
- DS-10527
- methyl 2-(chloro-methyl)-1,3-oxazole-4-carboxylate
- Methyl(2-chloromethyl)oxazole-4-carboxylate
- 4-Oxazolecarboxylic acid, 2-(chloromethyl)-, methyl ester
- DTXSID30376806
- SY064235
- MFCD06660133
- FT-0647001
- methyl2-(chloromethyl)oxazole-4-carboxylate
- AM20080901
- 208465-72-9
-
- MDL: MFCD06660133
- Inchi: 1S/C6H6ClNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3
- InChI Key: CMUKPCIZFMTLKD-UHFFFAOYSA-N
- SMILES: ClCC1=NC(C(=O)OC)=CO1
Computed Properties
- Exact Mass: 175.00400
- Monoisotopic Mass: 175.0036207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 52.3Ų
Experimental Properties
- Color/Form: Yellow to Brown Solid
- Density: 1.339
- Melting Point: 74-76 °C
- Boiling Point: 230 ºC
- Flash Point: 93 ºC
- PSA: 52.33000
- LogP: 1.20000
Methyl 2-(chloromethyl)oxazole-4-carboxylate Security Information
- Signal Word:Danger
- Hazard Statement: H314;H318
- Warning Statement: P280;P301+P330+P331;P305+P351+P338;P310
- Hazard Category Code: R34
- Safety Instruction: S22;S26;S36/37/39;S45
-
Hazardous Material Identification:
- Storage Condition:2-8 °C
Methyl 2-(chloromethyl)oxazole-4-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 2-(chloromethyl)oxazole-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | M11416-1 g |
Methyl (2-chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 1g |
$ 95.00 | 2022-11-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M825570-5g |
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208465-72-9 | ≥95% | 5g |
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208465-72-9 | 97% | 250mg |
£49.00 | 2022-03-01 | |
| Fluorochem | 016137-1g |
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208465-72-9 | 97% | 1g |
£102.00 | 2022-03-01 | |
| Fluorochem | 016137-5g |
Methyl (2-Chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 97% | 5g |
£321.00 | 2022-03-01 | |
| Fluorochem | 016137-25g |
Methyl (2-Chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 97% | 25g |
£1176.00 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28013-250mg |
Methyl 2-(chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 98% | 250mg |
¥240.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28013-1g |
Methyl 2-(chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 98% | 1g |
¥595.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28013-5g |
Methyl 2-(chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 98% | 5g |
¥1945.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD28013-10g |
Methyl 2-(chloromethyl)oxazole-4-carboxylate |
208465-72-9 | 98% | 10g |
¥3315.0 | 2022-03-01 |
Methyl 2-(chloromethyl)oxazole-4-carboxylate Suppliers
Methyl 2-(chloromethyl)oxazole-4-carboxylate Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on Methyl 2-(chloromethyl)oxazole-4-carboxylate
Methyl 2-(Chloromethyl)oxazole-4-carboxylate (CAS No. 208465-72-9): An Overview of Its Synthesis, Properties, and Applications
Methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS No. 208465-72-9) is a versatile organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its oxazole ring and the presence of a chloromethyl group, which endows it with valuable reactivity and functional versatility.
The synthesis of methyl 2-(chloromethyl)oxazole-4-carboxylate has been extensively studied, and several efficient methods have been developed. One of the most common approaches involves the reaction of 2-(chloromethyl)oxazole-4-carboxylic acid with methanol in the presence of a suitable catalyst. This method is known for its high yield and mild reaction conditions, making it suitable for large-scale production. Another notable synthetic route involves the condensation of 2-chloroacetonitrile with methyl oxalate followed by cyclization to form the oxazole ring.
Recent advancements in synthetic chemistry have led to the development of novel catalysts and reaction conditions that further enhance the efficiency and selectivity of the synthesis process. For instance, a study published in Organic Letters in 2021 reported the use of a palladium-catalyzed cross-coupling reaction to synthesize methyl 2-(chloromethyl)oxazole-4-carboxylate with high regioselectivity and yield. This approach not only simplifies the synthetic pathway but also reduces the environmental impact by minimizing waste generation.
The physical and chemical properties of methyl 2-(chloromethyl)oxazole-4-carboxylate are crucial for understanding its behavior in various applications. It is a colorless liquid at room temperature with a molecular weight of approximately 181.6 g/mol. The compound exhibits good solubility in common organic solvents such as dichloromethane, acetone, and ethanol, making it easy to handle in laboratory settings. Its melting point is around -15°C, and it has a boiling point of approximately 130°C at reduced pressure.
The reactivity of methyl 2-(chloromethyl)oxazole-4-carboxylate is primarily attributed to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions to form a wide range of derivatives. This property makes it an excellent building block for the synthesis of more complex molecules. For example, it can be used as a precursor for the preparation of substituted oxazoles, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
In the pharmaceutical industry, methyl 2-(chloromethyl)oxazole-4-carboxylate has shown promise as an intermediate in the synthesis of drugs targeting various diseases. A recent study published in Journal of Medicinal Chemistry highlighted its use in the development of novel anti-inflammatory agents. The chloromethyl group can be functionalized to introduce bioactive moieties that enhance the therapeutic efficacy of the final product. Additionally, its ability to form stable complexes with metal ions has led to its exploration as a potential ligand in coordination chemistry.
In agrochemical applications, methyl 2-(chloromethyl)oxazole-4-carboxylate has been investigated as a key intermediate in the synthesis of herbicides and fungicides. Its structural features make it suitable for designing molecules with improved selectivity and reduced environmental impact. A study published in Pest Management Science demonstrated its utility in developing new classes of herbicides that are effective against resistant weed species.
Beyond pharmaceuticals and agrochemicals, methyl 2-(chloromethyl)oxazole-4-carboxylate has found applications in materials science. Its ability to form stable polymers through ring-opening polymerization reactions has led to its use in the development of functional materials with unique properties. For instance, it can be incorporated into polymer chains to enhance their thermal stability and mechanical strength. A recent study published in Macromolecules reported the synthesis of oxazole-based copolymers with tunable properties for use in electronic devices.
In conclusion, methyl 2-(chloromethyl)oxazole-4-carboxylate (CAS No. 208465-72-9) is a multifaceted compound with a wide range of applications due to its unique chemical structure and reactivity. Its synthesis has been optimized through advanced synthetic methods, and its properties make it an attractive building block for various industries. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.
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